2-Methyl-2h-indazole-3-carbonitrile
Overview
Description
2-Methyl-2h-indazole-3-carbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C9H7N3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140855. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Reactions
- Synthesis of Biologically Active Compounds : Novel tricyclic pyrimido[1,2-b]indazole-3-carbonitrile derivatives, containing biologically active pyrimidine and indazole templates, are synthesized for potential biological applications (Shinde & Jeong, 2016).
- Formation of Indazoles : Research demonstrates the formation of indazoles from pyrolysis of certain compounds, suggesting a method for producing various indazole derivatives including 2-Methyl-2H-indazole-3-carbonitrile (Reichen & Wentrup, 1976).
- Cascade Synthesis Process : An efficient, metal-free cascade reaction to synthesize novel pyrimido[1,2-b]indazole-3-carbonitrile derivatives has been reported, showing the compound's relevance in organic chemistry (Li et al., 2017).
Biological and Medicinal Applications
- Antimicrobial Activity : Certain indazole derivatives, including those related to this compound, have shown significant activity against Gram-positive and Gram-negative bacteria, as well as yeast and filamentous fungi (Yakaiah et al., 2008).
- Fluorescence and Photoluminescence Properties : Compounds like 8-chloro-3-alkyl-3H-pyrazolo[4,3-a]acridine-11-carbonitriles, which are structurally related to this compound, exhibit strong green fluorescence properties and potential for antibacterial activity (Rahmani et al., 2014).
Material Science and Other Applications
- Insensitive High Explosive : A study on triazolotriazine carbonitrile, a compound structurally related to this compound, showed its potential as an insensitive high explosive with significant thermal stability (Snyder et al., 2017).
- Corrosion Inhibition : Pyranopyrazole derivatives, related to the indazole carbonitriles, have been used as inhibitors for mild steel corrosion in acidic solutions, showing the potential application of similar compounds in corrosion inhibition (Yadav et al., 2016).
Mechanism of Action
Target of Action
2-Methyl-2h-indazole-3-carbonitrile is a derivative of the 2H-indazole class of compounds . The 2H-indazole motif is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities . .
Mode of Action
Indazole derivatives have been identified as dna gyrase b inhibitors , suggesting a possible interaction with this enzyme. DNA gyrase B is an essential enzyme involved in DNA replication, and its inhibition can lead to the cessation of cell growth and division.
Biochemical Pathways
Indazole derivatives have been associated with a wide variety of biological properties , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Indazole derivatives have been associated with a wide variety of biological activities , suggesting that they may have diverse molecular and cellular effects.
Safety and Hazards
Future Directions
The future directions for “2-Methyl-2h-indazole-3-carbonitrile” and similar compounds could involve further exploration of their bioactive properties and potential medicinal applications . Additionally, advancements in the late-stage functionalization of 2H-indazoles could lead to increased complexity and diversity of 2H-indazole derivatives .
Properties
IUPAC Name |
2-methylindazole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-12-9(6-10)7-4-2-3-5-8(7)11-12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCUSWGKZMCOJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC=CC2=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60301060 | |
Record name | 2-methyl-2h-indazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60301060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31748-45-5 | |
Record name | 2-Methyl-2H-indazole-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31748-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 140855 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031748455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 31748-45-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140855 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methyl-2h-indazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60301060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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